7-hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry systematic nomenclature for this compound follows established conventions for fused heterocyclic systems. According to PubChem database entries, the official International Union of Pure and Applied Chemistry name is 7-hydroxy-2-(3-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one. This nomenclature reflects the compound's classification within the pyrazolo[1,5-a]pyrazine framework, indicating the fusion pattern between the pyrazole and pyrazine rings.
The Chemical Abstracts Service registry number for this compound is 1622069-61-7, providing a unique identifier for database searches and chemical documentation. The compound also carries the Molecular Design Limited number MFCD28041419, which serves as an additional reference identifier in chemical databases. The systematic classification places this molecule within the broader category of nitrogen-containing heterocyclic compounds, specifically as a pyrazolo[1,5-a]pyrazine derivative with hydroxy and methoxyphenyl substitutions.
The European Community number 827-570-0 has been assigned to related pyrazolo[1,5-a]pyrazin-4-one structures, indicating regulatory recognition of this compound class. The International Chemical Identifier (InChI) code provides a standardized representation of the molecular structure: InChI=1S/C13H13N3O3/c1-19-9-4-2-3-8(5-9)10-6-11-13(18)14-7-12(17)16(11)15-10/h2-6,12,17H,7H2,1H3,(H,14,18). This standardized format allows for precise structural communication across different chemical databases and software systems.
Molecular Architecture: Bicyclic Pyrazolo-Pyrazinone Core Analysis
The molecular architecture of this compound centers around a bicyclic fused ring system consisting of a pyrazole ring fused to a pyrazinone moiety. The pyrazolo[1,5-a]pyrazine core represents a significant structural motif in medicinal chemistry, as evidenced by the extensive research on related pyrazolo[1,5-a]pyrimidine derivatives that demonstrate diverse biological activities. The fusion pattern creates a rigid, planar aromatic system that influences the compound's electronic properties and potential for intermolecular interactions.
The pyrazinone portion of the molecule contains a carbonyl group at position 4, which serves as a key functional group for potential hydrogen bonding and tautomeric equilibria. Structural analysis reveals that the bicyclic core adopts a planar conformation that facilitates π-π stacking interactions and contributes to the compound's stability. The nitrogen atoms within the fused ring system, positioned at specific locations according to the [1,5-a] fusion pattern, create sites for potential protonation and coordination chemistry.
Comparative analysis with related pyrazolo[1,5-a]pyrazine derivatives shows that the bicyclic core provides a scaffold for diverse substitution patterns. The parent pyrazolo[1,5-a]pyrazine structure (C6H5N3) serves as the fundamental framework upon which various substituents can be introduced. The molecular weight difference between the parent structure (119.12 g/mol) and the target compound (259.26 g/mol) reflects the contribution of the hydroxyl and methoxyphenyl substituents to the overall molecular architecture.
Three-dimensional conformational analysis indicates that the bicyclic core maintains its planarity while allowing for rotation around the bond connecting the methoxyphenyl substituent to the pyrazole ring. This conformational flexibility may contribute to the compound's ability to adopt different orientations when interacting with biological targets or forming intermolecular associations in the solid state.
| Structural Feature | Molecular Formula | Molecular Weight (g/mol) | Reference |
|---|---|---|---|
| Parent Pyrazolo[1,5-a]pyrazine | C6H5N3 | 119.12 | |
| Target Compound | C13H13N3O3 | 259.26 | |
| Pyrazolo[1,5-a]pyrazin-4-ol | C6H5N3O | 135.12 |
Substituent Configuration Analysis: Hydroxyl and Methoxyphenyl Groups
The substituent configuration of this compound involves two primary functional groups that significantly influence the compound's chemical properties and behavior. The hydroxyl group located at position 7 of the bicyclic core introduces both hydrogen bonding capability and potential for tautomeric equilibria. This hydroxyl substitution creates an asymmetric center within the molecule, contributing to its stereochemical complexity and potential for enantioselective interactions.
The 3-methoxyphenyl substituent at position 2 represents an electron-donating aromatic system that can participate in conjugation with the pyrazole ring. The methoxy group (-OCH3) on the phenyl ring, positioned at the meta position relative to the point of attachment, provides additional electron density to the aromatic system through resonance effects. This substitution pattern influences the electronic distribution throughout the molecule and may affect its reactivity toward electrophilic and nucleophilic species.
Analysis of the SMILES (Simplified Molecular Input Line Entry System) notation O=C1C2=CC(C3=CC=CC(OC)=C3)=NN2C(O)CN1 reveals the connectivity pattern and confirms the positioning of functional groups. The hydroxyl group's location at position 7 places it in close proximity to the pyrazinone carbonyl, potentially facilitating intramolecular hydrogen bonding that could stabilize specific conformations of the molecule.
The methoxyphenyl substituent's orientation relative to the bicyclic core can be analyzed through computational modeling, which suggests that the phenyl ring can adopt various rotational conformations around the carbon-carbon bond connecting it to the pyrazole ring. The meta-methoxy substitution pattern (3-methoxyphenyl) distinguishes this compound from related derivatives bearing different substitution patterns, such as para-methoxy or ortho-methoxy analogs.
Comparative analysis with structurally related compounds, such as 7-hydroxy-2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one (molecular weight 243.26 g/mol), illustrates how substituent variations affect molecular properties. The methoxy group's electron-donating character contrasts with the electron-neutral nature of the methyl group, potentially altering the compound's electronic properties and reactivity profile.
Computational Modeling of Tautomeric Forms
Computational modeling of tautomeric forms represents a crucial aspect of understanding the structural behavior of this compound. Tautomerism in pyrazole-containing compounds has been extensively studied using density functional theory calculations, revealing the influence of substituents on tautomeric equilibria and stability. The presence of both hydroxyl and carbonyl groups in the target compound creates multiple sites for potential proton transfer reactions, leading to various tautomeric forms.
Research on pyrazolone derivatives has demonstrated that keto-enol tautomerization represents a significant structural phenomenon in related compounds. Studies using B3LYP/6-311++G(d,p) computational methods have shown that tautomeric equilibria in pyrazolone systems can be influenced by solvent effects, with polar solvents generally favoring enol forms over keto forms. These findings provide important context for understanding the potential tautomeric behavior of the target compound.
The computational analysis of tautomeric forms involves examination of several possible structures, including the keto form with the carbonyl group intact and potential enol forms resulting from proton transfer from the hydroxyl group to the nitrogen atoms in the bicyclic system. Theoretical calculations suggest that the stability of different tautomers depends on factors such as intramolecular hydrogen bonding, electronic delocalization, and solvent interactions.
Gas-phase calculations typically favor one tautomeric form based on intrinsic molecular stability, while solution-phase calculations using polarizable continuum models reveal how solvent polarity affects tautomeric ratios. Studies on related pyrazole derivatives have shown that electron-donating substituents can influence tautomeric preferences, with groups like methoxy potentially stabilizing specific tautomeric forms through resonance effects.
Nuclear magnetic resonance spectroscopy provides experimental validation of computational predictions regarding tautomeric behavior. In solution, fast tautomeric exchange often results in averaged signals in nuclear magnetic resonance spectra, while low-temperature measurements or solid-state studies can sometimes resolve individual tautomers. The presence of the methoxyphenyl substituent may influence the tautomeric equilibrium by affecting the electronic distribution within the molecule and altering the relative stabilities of different tautomeric forms.
Properties
IUPAC Name |
7-hydroxy-2-(3-methoxyphenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-19-9-4-2-3-8(5-9)10-6-11-13(18)14-7-12(17)16(11)15-10/h2-6,12,17H,7H2,1H3,(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVNPBFTQZQKRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(CNC(=O)C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one typically involves the cyclization of appropriate precursors. One common method is the cyclization of 3-methoxyphenylhydrazine with a suitable diketone or ketoester under acidic or basic conditions. The reaction conditions often include heating the reaction mixture to promote cyclization and formation of the pyrazolo[1,5-a]pyrazine core.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyrazine ring or other functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrazine derivatives with various functional groups.
Scientific Research Applications
7-hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Structural Variations: Pyrazine vs. Pyrimidine
The pyrazolo[1,5-a]pyrazine core distinguishes the target compound from pyrazolo[1,5-a]pyrimidinones, which feature a pyrimidine ring. Pyrimidine analogs (e.g., 3-(4-methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one, 9j) are synthesized via cyclocondensation of aminopyrazoles with β-ketoesters or diketones under reflux . Key differences include:
- Electronic Properties : Pyrazine rings (two adjacent nitrogen atoms) exhibit greater electron deficiency than pyrimidines, affecting reactivity and binding interactions.
- Bioactivity: Pyrimidinones (e.g., anti-mycobacterial compound 9k) often show enhanced biological activity due to their ability to mimic nucleobases .
Table 1: Core Structure Comparison
Substituent Effects on Physicochemical Properties
Hydroxy vs. Amino Groups
- The 7-hydroxy group in the target compound contrasts with amino-substituted analogs like 2-amino-3-[(E)-(4-hydroxyphenyl)diazenyl]-5-(2-methoxyphenyl)-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one (4b) . Amino groups enhance nucleophilicity and metal-chelating capacity, whereas hydroxy groups prioritize hydrogen-bond donation.
Aryl Substituents
- The 3-methoxyphenyl group at position 2 in the target compound differs from 4-trifluoromethylphenyl (4n, C₁₉H₁₅F₃N₆O₂) or 3-hydroxyphenyl (4f, C₂₁H₂₂N₆O₅) substituents in pyrimidinones . Methoxy groups increase lipophilicity (logP ~2.1), while trifluoromethyl groups enhance electronegativity and metabolic stability.
Table 2: Substituent Impact on Properties
Ultrasonic Irradiation vs. Reflux
- Pyrazolo[1,5-a]pyrimidin-7(4H)-ones (3a-e) are synthesized using KHSO₄ in aqueous-alcohol media under ultrasonic irradiation, achieving high yields (~75–85%) .
- In contrast, pyrazolo[1,5-a]pyrazines (e.g., 6a) require milder conditions (methanol, 60°C) due to the pyrazine ring’s lower stability under harsh reflux .
Multicomponent Reactions
- Dihydropyrazolo[1,5-a]pyrimidines (e.g., 4n, 4b) are synthesized via regioselective multicomponent reactions involving aromatic aldehydes, achieving 55–70% yields .
Biological Activity
7-Hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is a nitrogen-containing heterocyclic compound notable for its diverse biological activities. This compound is part of the pyrazolo[1,5-a]pyrazine class and has garnered interest in medicinal chemistry due to its potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrazine core with specific substituents that influence its biological activity. The presence of both hydroxyl (-OH) and methoxy (-OCH₃) groups contributes to its unique chemical reactivity and interaction with biological targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₃N₃O₃ |
| Molecular Weight | 241.26 g/mol |
| CAS Number | 1622069-61-7 |
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Studies have demonstrated that pyrazole derivatives possess significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation in various human cancer cell lines. For instance:
- Cell Lines Tested: MCF-7 (breast cancer), K-562 (leukemia)
- Mechanism of Action: The compound may inhibit key signaling pathways involved in tumor growth and metastasis.
Antimicrobial Activity
The compound also shows promising antimicrobial properties against a range of pathogens:
- Bacterial Strains: Effective against Gram-positive and Gram-negative bacteria.
- Mechanism: Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
Research indicates potential anti-inflammatory effects through the modulation of inflammatory mediators:
- Cytokine Inhibition: The compound may reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound in vitro against MCF-7 cells. Results showed:
- IC₅₀ Value: 15 µM after 48 hours of exposure.
- Apoptosis Induction: Flow cytometry analysis indicated an increase in early apoptotic cells.
Case Study 2: Antimicrobial Activity
In a comparative study against common pathogens:
- Bacterial Inhibition Zone: The compound exhibited inhibition zones ranging from 12 mm to 20 mm against tested strains.
- Synergistic Effect: When combined with standard antibiotics like ampicillin, enhanced antimicrobial activity was observed.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition: Binding to specific enzymes or receptors that regulate cell proliferation and inflammation.
- Signal Transduction Modulation: Interfering with signaling pathways critical for cancer cell survival and immune response.
Q & A
Q. Advanced
- Cross-validation : Compare experimental NMR/MS data with computational predictions (e.g., DFT calculations) or literature analogs (e.g., pyrazolo[1,5-a]pyrimidine derivatives in ).
- Alternative techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or X-ray crystallography for unambiguous confirmation .
What biological targets are commonly associated with pyrazolo[1,5-a]pyrazin-4-one derivatives?
Basic
This class often targets enzymes (e.g., kinases) or receptors (e.g., GABAₐ). The 3-methoxyphenyl group may enhance lipophilicity, improving membrane permeability. Preliminary assays include:
- Enzyme inhibition : Fluorescence-based kinase activity assays.
- Cellular viability : MTT assays in cancer cell lines .
What methodologies are used to elucidate the mechanism of action for this compound?
Q. Advanced
- Kinetic studies : Measure IC₅₀ values under varying substrate concentrations to infer competitive/non-competitive inhibition.
- Molecular docking : Use software like AutoDock to model interactions with target proteins (e.g., KDR kinase in ).
- SPR (Surface Plasmon Resonance) : Quantify binding affinity in real-time .
How can structure-activity relationship (SAR) studies be designed for this compound?
Q. Advanced
- Substituent variation : Synthesize analogs with halogens (Cl, F) or alkyl groups at positions 2 and 7 to assess steric/electronic effects.
- Bioisosteric replacement : Replace the methoxy group with ethoxy or hydroxyl to evaluate pharmacokinetic impacts.
- Data analysis : Use multivariate regression to correlate structural features with activity (e.g., IC₅₀ values) .
What purification strategies are effective for removing byproducts in the final synthesis step?
Q. Basic
- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) resolves closely related impurities.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals. Monitor via TLC to confirm homogeneity .
How can solubility challenges in biological assays be addressed?
Q. Advanced
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility.
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the hydroxyl position to improve bioavailability .
How should discrepancies in bioactivity data across studies be resolved?
Q. Advanced
- Reproducibility checks : Repeat assays under standardized conditions (e.g., cell passage number, serum concentration).
- Control experiments : Include known inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions.
- Meta-analysis : Compare data across multiple analogs (e.g., ’s pyrazolo-pyrimidines) to identify trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
